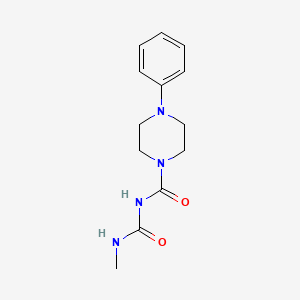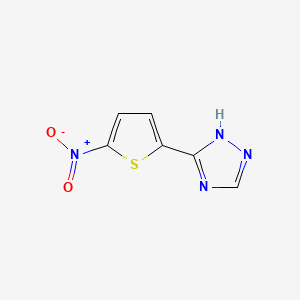
5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-nitrothiophene-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects . The triazole ring may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole: Another heterocyclic compound with a similar nitrothiophene moiety but a different ring structure.
5-(5-nitrofuran-2-yl)-1,2,4-triazole: A compound with a furan ring instead of a thiophene ring.
Uniqueness
5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole is unique due to its specific combination of a nitrothiophene moiety and a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4N4O2S |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H4N4O2S/c11-10(12)5-2-1-4(13-5)6-7-3-8-9-6/h1-3H,(H,7,8,9) |
InChI Key |
XPOHWKGOECNXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


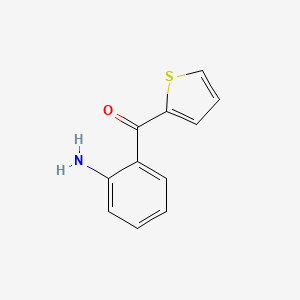
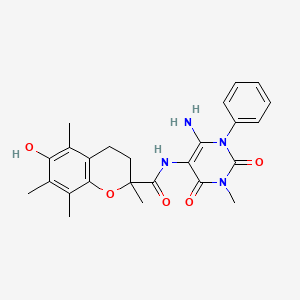
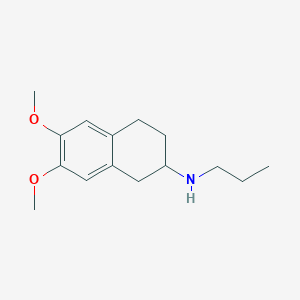
![Pyrido[2,3-d]pyrimidin-5(8H)-one, 8-ethyl-2-(4-pyridinyl)-](/img/structure/B8664315.png)
![4-[[(6-chloropyridin-3-yl)methyl]amino]furan-2(5H)-one](/img/structure/B8664320.png)

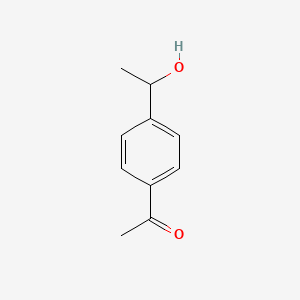
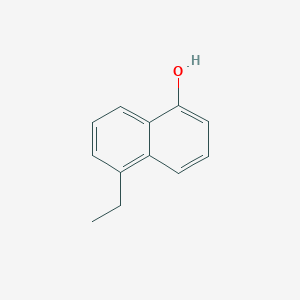
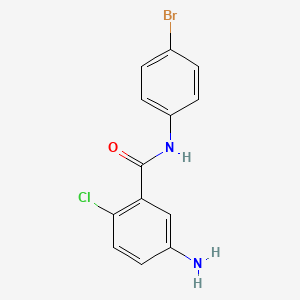
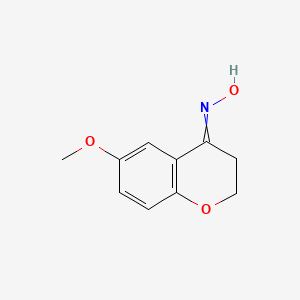
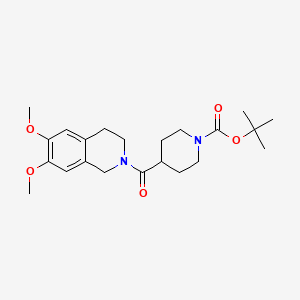
![1-[2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-one](/img/structure/B8664377.png)

